molecular formula C13H10F3NO2 B8375684 2(1H)-Pyridinone,1-(4-methoxyphenyl)-5-(trifluoromethyl)-

2(1H)-Pyridinone,1-(4-methoxyphenyl)-5-(trifluoromethyl)-

Cat. No.: B8375684
M. Wt: 269.22 g/mol
InChI Key: XQKSTZXXRQZUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone,1-(4-methoxyphenyl)-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyridinone,1-(4-methoxyphenyl)-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone,1-(4-methoxyphenyl)-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H10F3NO2/c1-19-11-5-3-10(4-6-11)17-8-9(13(14,15)16)2-7-12(17)18/h2-8H,1H3

InChI Key

XQKSTZXXRQZUGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(trifloromethyl)-2(1H)-pyridone (815.5 mg, 5 mmol), 4-iodoanisole (2.34 g, 10 mmol), CuI (952 mg, 5 mmol), K2CO3 (691 mg, 5 mmol) and DMF (5 ml) was heated at 135° C. overnight. The reaction mixture was diluted with 10% ammonia (15 ml) and extracted with ethyl acetate. The organic extract was washed with saturated sodium chloride, dried over magnesium sulfate and evaporated. Column chromatography purification (30% ethyl acetate-hexane) afforded 526 mg (39.2%) of 1-(4-methoxyphenyl)-5-(trifloromethyl)-2-pyridone. This compound (268.2 mg, 1 mmol) was treated with 1M BBr3 solution in dichloromethane (DCM, 2 ml) in DCM (5 ml) for 2 hours at 0° C. Reaction mixture was diluted with DCM and washed 3 times with water. Organic phase was dried over sodium sulfate and evaporated. The residue was separated by column chromatography (20% ethyl acetate-DCM) to afford the title compound as a off-white solid, 226 mg (89%). The 1H NMR spectra was consistent with the structure of Compound 10.
Quantity
815.5 mg
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
691 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
952 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

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